molecular formula C7H10N2S B3190767 5-Cyclobutylthiazol-2-amine CAS No. 474461-20-6

5-Cyclobutylthiazol-2-amine

Cat. No. B3190767
M. Wt: 154.24 g/mol
InChI Key: XMWHARKMQLUURY-UHFFFAOYSA-N
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Description

5-Cyclobutylthiazol-2-amine is a chemical compound with the linear formula C7H10N2S . It has a molecular weight of 154.24 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Cyclobutylthiazol-2-amine consists of a cyclobutyl group attached to a thiazol-2-amine . The exact 3D structure can be determined using tools like MolView .

properties

IUPAC Name

5-cyclobutyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWHARKMQLUURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclobutylthiazol-2-amine

Synthesis routes and methods

Procedure details

Hydrogenate 1-(2-amino-thiazol-5-yl)-cyclobutanol (0.94 g, 5.52 mmol, 1.0 eq.) in trifluoroacetic acid (16 mL) in the presence of Pearlman's catalyst (0.16 g) under H2 (52 psi) for over night. Filter off the catalyst. Wash with methanol. Concentrate in vacuo. Add dichloromethane (100 mL) to the residue. Wash the organic layer with sodium bicarbonate (sat. 2×30 mL), aqueous saturated sodium chloride (2×20 mL) and water (2×30 mL). Dry the organic phase over MgSO4 and filter the drying reagent off. Concentrate in vacuo. Purify by column chromatography (0%→5% methanol in dichloromethane) to afford product (0.508 g, 60%). MS(ES), m/z 155 (M+1).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Three
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclobutylthiazol-2-amine
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Reactant of Route 5
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Reactant of Route 6
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